molecular formula C10H14O2 B13311569 2-Cyclopropanecarbonylcyclohexan-1-one

2-Cyclopropanecarbonylcyclohexan-1-one

Cat. No.: B13311569
M. Wt: 166.22 g/mol
InChI Key: ODFZDAWCUXUPIF-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring with a cyclopropane carbonyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective starting materials and reagents. The process may include steps such as aldol condensation, protection of the ketone group, and subsequent oxidation . The overall transformation is designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Cyclopropanecarbonylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring and carbonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    Cyclopropanecarbonyl chloride: A compound with a cyclopropane ring and a carbonyl chloride group.

    Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexane.

Uniqueness

2-Cyclopropanecarbonylcyclohexan-1-one is unique due to its combination of a cyclohexane ring and a cyclopropane carbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)cyclohexan-1-one

InChI

InChI=1S/C10H14O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h7-8H,1-6H2

InChI Key

ODFZDAWCUXUPIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2CC2

Origin of Product

United States

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